molecular formula C13H10ClNO3 B6368686 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261940-24-2

3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368686
CAS RN: 1261940-24-2
M. Wt: 263.67 g/mol
InChI Key: MITZLNKYBHLLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (3-CMP-2HOP) is an important organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 254.6 g/mol and is soluble in water and ethanol. 3-CMP-2HOP is a valuable reagent for the synthesis of various compounds, as well as for its use in biochemical and physiological studies.

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. It is also used in biochemical and physiological studies, such as the study of the effects of drugs on cellular metabolism. Furthermore, 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used as a substrate in enzyme assays, as well as a ligand in the study of protein-ligand interactions.

Mechanism of Action

3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs in cells. It binds to the active sites of enzymes and prevents them from catalyzing the metabolic reactions of drugs, thus reducing the amount of drug that is metabolized by the cell. This mechanism of action has been studied in detail in the context of drug metabolism and has been found to be effective in reducing drug metabolism in cells.
Biochemical and Physiological Effects
3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, thus reducing the amount of drug metabolized by the cell. It has also been found to act as an antioxidant, protecting cells from oxidative damage caused by free radicals. Furthermore, 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily obtainable reagent, and it can be used in a variety of applications. Furthermore, its mechanism of action is well understood and it has been found to be effective in reducing drug metabolism in cells. However, there are also some limitations to its use. The use of 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments requires careful consideration of the potential side effects, as well as the potential for drug interactions.

Future Directions

There are a variety of potential future directions for the use of 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in scientific research. It has potential applications in drug development, as well as in the study of drug metabolism and drug-protein interactions. Additionally, it could be used to study the effects of oxidative stress on cells, as well as its potential antioxidant properties. Furthermore, 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% could be used in the study of inflammation and immune system modulation. Finally, it could be used to study the effects of environmental pollutants on cellular metabolism.

Synthesis Methods

3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine with 2-hydroxy-5-nitropyridine in aqueous alcohol solution. This reaction produces a yellow solid, which is then purified and crystallized to obtain 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. The second step involves the reaction of 3-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% with aqueous ethanol to yield the desired product.

properties

IUPAC Name

methyl 2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-7-8(4-5-11(10)14)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITZLNKYBHLLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683192
Record name Methyl 2-chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261940-24-2
Record name Methyl 2-chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.